![molecular formula C20H16ClNO3 B3010190 Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate CAS No. 1185125-31-8](/img/structure/B3010190.png)
Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives are a group of organic compounds that have been widely studied due to their versatile applications in many significant fields . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures. For example, a novel candidate of pyrazole-bearing quinoline was synthesized through the Suzuki coupling reaction followed by deprotection .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinoline derivatives are synthesized using various methods. For instance, microwave irradiation has been used for the synthesis of quinoline scaffolds . This method is efficient, rapid, and can be implemented to increase atom economy .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For instance, 2-Chloro-6-methoxy-4-methyl-quinoline has a molecular weight of 207.66 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of various quinoline derivatives, including those related to Methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate, plays a crucial role in pharmaceutical research. These compounds often serve as intermediates in the development of pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
- The synthetic routes to these quinoline derivatives often involve complex reactions with various substituents, showcasing their chemical versatility and potential in drug development (Manoj & Prasad, 2010).
Applications in Medicinal Chemistry
- Quinoline derivatives, similar to this compound, have been studied for their potential as anti-tuberculosis agents. These studies focus on the antitubercular activity of these compounds, which can be influenced by different substituents on the quinoline nucleus (Jaso, Zarranz, Aldana, & Monge, 2005).
- The synthesis and antimicrobial evaluation of new quinoline derivatives indicate their potential as antimicrobial agents, highlighting the relevance of these compounds in addressing various microbial infections (Kumar & Kumar, 2021).
Potential in Molecular Docking and Antiviral Studies
- Quinoline derivatives have been explored for their potential in molecular docking studies and as inhibitors of Hepatitis B Virus replication. These findings underscore the potential of quinoline derivatives in antiviral research (Kovalenko et al., 2020).
Mécanisme D'action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit various biological and pharmaceutical activities, such as anti-bacterial, anti-inflammatory, anti-microbial, anti-malarial, anti-HIV, anti-tubercular, and anti-cancer activities .
Safety and Hazards
Orientations Futures
The future directions in the field of quinoline derivatives research involve the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities. Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .
Propriétés
IUPAC Name |
methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHPFQOUOYKXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-methoxy-3-((2-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B3010107.png)

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)
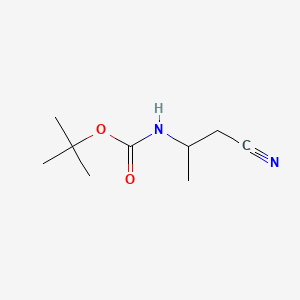
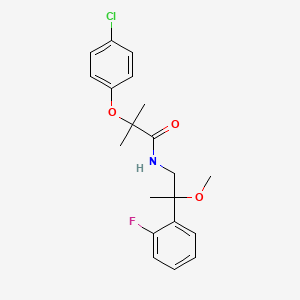
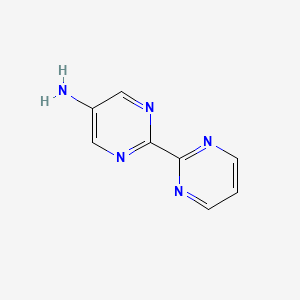

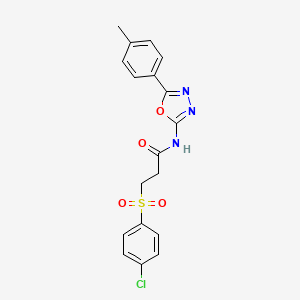
![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
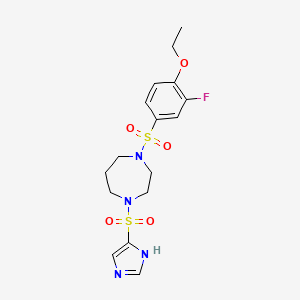
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)


![N-(2-methylphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3010130.png)